molecular formula C15H12FNO3 B1662595 Exo1 CAS No. 461681-88-9

Exo1

Cat. No.: B1662595
CAS No.: 461681-88-9
M. Wt: 273.26 g/mol
InChI Key: KIAPWMKFHIKQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 2-[(4-fluorobenzoyl)amino]benzoate. For instance, the compound should be stored in a cool, well-ventilated place to maintain its stability . It is also incompatible with strong oxidizing agents, strong bases, and strong acids . These factors should be considered when using this compound in research or therapeutic applications.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-[(4-fluorobenzoyl)amino]benzoate can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl 2-[(4-fluorobenzoyl)amino]benzoate is relatively stable under standard laboratory conditions . Prolonged exposure can lead to its gradual degradation, which may reduce its efficacy as an inhibitor. Long-term studies in vitro and in vivo have indicated that continuous exposure to Methyl 2-[(4-fluorobenzoyl)amino]benzoate can result in sustained alterations in cellular processes, including changes in protein secretion and gene expression.

Metabolic Pathways

Methyl 2-[(4-fluorobenzoyl)amino]benzoate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound undergoes biotransformation, leading to the formation of metabolites that can be excreted through various routes. These metabolic processes can influence the overall efficacy and safety of Methyl 2-[(4-fluorobenzoyl)amino]benzoate in therapeutic applications. Additionally, its effects on metabolic flux and metabolite levels can impact cellular energy balance and homeostasis.

Transport and Distribution

The transport and distribution of Methyl 2-[(4-fluorobenzoyl)amino]benzoate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. Methyl 2-[(4-fluorobenzoyl)amino]benzoate can be transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects. The efficiency of its transport and distribution can influence its therapeutic potential and toxicity profile.

Subcellular Localization

Methyl 2-[(4-fluorobenzoyl)amino]benzoate exhibits specific subcellular localization patterns that are crucial for its activity and function . It is primarily localized in the endoplasmic reticulum and Golgi apparatus, where it inhibits vesicular trafficking. This localization is facilitated by targeting signals and post-translational modifications that direct Methyl 2-[(4-fluorobenzoyl)amino]benzoate to these compartments. The subcellular localization of Methyl 2-[(4-fluorobenzoyl)amino]benzoate is essential for its ability to modulate cellular processes and maintain cellular homeostasis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Exonuclease 1 is typically produced through recombinant DNA technology. The gene encoding Exonuclease 1 is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the Exonuclease 1 protein, which is subsequently purified using techniques such as affinity chromatography .

Industrial Production Methods

In an industrial setting, the production of Exonuclease 1 involves large-scale fermentation processes. The host cells are grown in bioreactors, and the expression of Exonuclease 1 is induced using specific inducers. The protein is then harvested and purified using a combination of chromatographic techniques to achieve high purity and yield .

Properties

IUPAC Name

methyl 2-[(4-fluorobenzoyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c1-20-15(19)12-4-2-3-5-13(12)17-14(18)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAPWMKFHIKQOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893483
Record name Methyl 2-(4-fluorobenzamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811331
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

75541-83-2
Record name 75541-83-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=214045
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-(4-fluorobenzamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Exo1
Reactant of Route 2
Reactant of Route 2
Exo1
Reactant of Route 3
Reactant of Route 3
Exo1
Reactant of Route 4
Reactant of Route 4
Exo1
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Exo1
Reactant of Route 6
Reactant of Route 6
Exo1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.